molecular formula C14H10N2O B3307947 1-Phenylquinazolin-2(1H)-one CAS No. 935675-60-8

1-Phenylquinazolin-2(1H)-one

Cat. No. B3307947
CAS RN: 935675-60-8
M. Wt: 222.24 g/mol
InChI Key: UFBFCUNAXFUILT-UHFFFAOYSA-N
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Description

1-Phenylquinazolin-2(1H)-one is a synthetic compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Catalytic Synthesis Applications

1-Phenylquinazolin-2(1H)-one and its derivatives have been extensively studied for their application in catalytic synthesis. The heteropolyacid-clay nano-composite, for instance, has been used as a novel, reusable, and inexpensive catalyst for synthesizing 2,3-dihydroquinazolinones, including 2-phenylquinazolin-4(1H)-ones. This process demonstrates high selectivity and efficiency, without affecting other functional groups, and the catalyst can be recycled multiple times (Dar et al., 2013). Another study highlights the synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives in water under neutral conditions, mediated by b-cyclodextrin, showcasing an eco-friendly and efficient synthesis method (Ramesh et al., 2012).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been a significant area of research. One study synthesized and evaluated 3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of the 3-arylideneamino substituent was found to enhance the anti-bacterial activity of the quinazolone system (Nanda et al., 2007).

Pharmacological Effects

Pharmacological effects of this compound derivatives, specifically their impact on vascular reactivity, have been studied. Microwave-assisted synthesis of 4-phenylquinazolin-2(1H)-one derivatives showed vasorelaxant effects in rat thoracic aorta, suggesting potential applications in cardiovascular therapies (Teixeira et al., 2020).

Synthesis of Novel Compounds

Research on this compound derivatives includes the development of novel compounds with varied applications. For instance, the synthesis of thioether derivatives and their evaluation for anti-platelet-aggregation activity highlights the potential of these compounds in the development of new therapeutic agents (Eskandariyan & Kobarfard, 2012).

Green Synthesis Methods

Green and efficient synthesis methods for this compound derivatives have been developed, focusing on environmental sustainability. One approach involves using sulfonic acid functionalized l-Proline@Fe3O4 nanoparticles as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, offering easy recovery and reusability of the catalyst (Kharmawlong et al., 2019).

properties

IUPAC Name

1-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-15-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBFCUNAXFUILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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